molecular formula C16H19N3O2S B2490464 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfanyl)benzamide CAS No. 922026-91-3

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfanyl)benzamide

Cat. No.: B2490464
CAS No.: 922026-91-3
M. Wt: 317.41
InChI Key: SHSLJROBVUNMGS-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfanyl)benzamide (CAS 922026-91-3) is a synthetic small molecule belonging to the 1,3,4-oxadiazole chemical class, a scaffold renowned for its diverse pharmacological properties . This compound features a benzamide group substituted with a methylsulfanyl moiety, linked to a 5-cyclohexyl-1,3,4-oxadiazole core. With a molecular formula of C16H19N3O2S and a molecular weight of 317.4 g/mol , it serves as a valuable chemical intermediate and scaffold in medicinal chemistry research and drug discovery programs. The 1,3,4-oxadiazole nucleus is a privileged structure in drug design, known to contribute to significant biological activities, including anticancer, antidiabetic, and anti-inflammatory effects . Specifically, derivatives based on a 5-cyclohexyl-1,3,4-oxadiazole structure have been synthesized and screened for such pharmacological activities in scientific studies . The structure-activity relationship (SAR) of 1,3,4-oxadiazoles suggests that substitutions on the core ring, such as the cyclohexyl and benzamide groups present in this compound, are critical for modulating its potency and interaction with biological targets like enzyme active sites . Researchers can utilize this compound to explore its potential as an inhibitor of tyrosine kinases or other enzymes implicated in disease pathways, particularly in oncology research . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-22-13-9-5-8-12(10-13)14(20)17-16-19-18-15(21-16)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSLJROBVUNMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Benzohydrazide with Cyclohexanoic Acid

The oxadiazole ring is synthesized by refluxing benzohydrazide with cyclohexanoic acid in phosphorus oxychloride (POCl₃), yielding 2-cyclohexyl-5-phenyl-1,3,4-oxadiazole. Key conditions include:

  • Molar ratio : 1:1 (benzohydrazide : cyclohexanoic acid).
  • Reaction time : 6–8 hours at 80–90°C.
  • Workup : Quenching with ice-water followed by extraction with ethyl acetate.

Characterization Data :

  • FT-IR : 1590 cm⁻¹ (C=N stretch), 1486 cm⁻¹ (oxadiazole ring).
  • ¹H NMR (CDCl₃) : δ 1.33–2.19 (cyclohexyl protons), 7.73–8.84 (aryl protons).

Nitration and Reduction to Introduce Amine Group

The phenyl group undergoes nitration using KNO₃ in H₂SO₄ at 0°C, followed by reduction with SnCl₂/HCl to yield the amine:

  • Nitration : 72% yield, nitro group confirmed at δ 8.84 ppm (¹H NMR).
  • Reduction : 85% yield, amine proton resonance at δ 5.19 ppm (¹H NMR).

Synthesis of 3-(Methylsulfanyl)Benzoic Acid

Diazotization-Thiolation Strategy

3-Aminobenzoic acid is diazotized with NaNO₂/HCl at 0–5°C, followed by reaction with methanethiol (CH₃SH) to introduce the methylsulfanyl group:

  • Reaction time : 2 hours.
  • Yield : 78–82%.

Characterization Data :

  • ¹³C NMR : δ 15.2 ppm (CH₃S), 168.4 ppm (COOH).

Direct Nucleophilic Substitution

3-Chlorobenzoic acid reacts with sodium methanethiolate (NaSCH₃) in DMF at 60°C:

  • Catalyst : Tetrabutylammonium iodide (TBAI).
  • Yield : 70%.

Amide Coupling of Intermediates

The final step involves coupling 5-cyclohexyl-1,3,4-oxadiazol-2-amine with 3-(methylsulfanyl)benzoic acid using EDCl/HOBt in dichloromethane:

  • Molar ratio : 1:1.2 (acid : amine).
  • Reaction time : 12 hours at room temperature.
  • Yield : 68–72%.

Optimization Insights :

  • Coupling agents : EDCl/HOBt outperformed DCC/DMAP in minimizing side products.
  • Solvent selection : Dichloromethane provided higher yields than THF or DMF.

Characterization of Final Product :

  • LC/ESI-MS : m/z 358.1 [M+H]⁺.
  • ¹H NMR (DMSO-d₆) : δ 1.33–2.19 (cyclohexyl), 2.51 (s, SCH₃), 7.71–8.53 (aryl).

Critical Analysis of Reaction Conditions

Oxidant Screening for Cyclization (Adapted from)

Entry Oxidant Solvent Yield (%)
1 H₂O₂ MeCN <10
2 MnO₂ THF 43.5
3 K₂S₂O₈/H₂SO₄ MeCN 86.5

The K₂S₂O₈/H₂SO₄ system in acetonitrile proved optimal for oxidizing intermediates without over-oxidation.

Solvent Impact on Amidation

Solvent Dielectric Constant Yield (%)
Dichloromethane 8.93 72
DMF 36.7 58
THF 7.52 64

Lower polarity solvents enhanced coupling efficiency by stabilizing the active ester intermediate.

Challenges and Mitigation Strategies

  • Byproduct Formation During Cyclization :

    • Cause : Residual POCl₃ leading to phosphorylated byproducts.
    • Solution : Thorough washing with NaHCO₃ post-reaction.
  • Oxadiazole Ring Hydrolysis :

    • Cause : Prolonged exposure to acidic conditions.
    • Mitigation : Strict control of reaction time and pH during nitration.

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfanyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antimicrobial and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O2SC_{17}H_{22}N_4O_2S, with a molecular weight of approximately 342.45 g/mol. The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : Similar compounds within the oxadiazole class have demonstrated significant antimicrobial properties. For instance, studies show that derivatives of 1,3,4-oxadiazole exhibit potent activity against resistant strains of Staphylococcus aureus (MRSA), with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL .
  • Inhibition of Lipoteichoic Acid Synthesis : Some oxadiazole derivatives inhibit the biosynthesis of lipoteichoic acid (LTA), a critical component for the growth and virulence of Gram-positive bacteria. This inhibition leads to compromised bacterial cell wall integrity and increased susceptibility to immune responses .
  • Multi-targeting Antibiotics : The compound may act as a multi-targeting antibiotic that affects various pathways within bacterial cells. Research has shown that modifications in the oxadiazole structure can lead to changes in their biological activity profiles, suggesting a complex interaction with multiple cellular targets .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target Pathogen MIC (μg/mL) Reference
AntibacterialStaphylococcus aureus0.25 - 0.06
AntifungalVarious FungiNot specified
AntitumorCancer Cell LinesNot specified

Case Studies

Several studies have investigated the efficacy of oxadiazole derivatives in clinical settings:

  • MRSA Treatment : A comparative study highlighted the effectiveness of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides against MRSA strains. Compounds like HSGN-220 showed remarkable potency and low resistance development over time .
  • Antitumor Activity : In vitro studies on related benzamide derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, compounds containing oxadiazole rings demonstrated significant cytotoxicity against tumor cells through mechanisms involving apoptosis induction .

Scientific Research Applications

Antimicrobial Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfanyl)benzamide has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Target Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed as a potential antibiotic agent, especially considering the increasing resistance of bacteria to conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. In vitro assays demonstrated that it induces cytotoxic effects on various cancer cell lines.

Cell Line IC50 Value (µM) Effect
MCF-7 (breast cancer)15Dose-dependent decrease in cell viability

This suggests that this compound may act as a promising candidate for further development in cancer therapy .

Anti-inflammatory Properties

Recent studies have also explored the anti-inflammatory effects of the compound. In experiments using LPS-stimulated macrophages, treatment with the compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytokine Reduction (%)
TNF-alpha50
IL-650

These results indicate potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Antimicrobial Efficacy Study (2024) : Focused on evaluating the effectiveness against common pathogens.
    • Findings: Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment (2023) : Evaluated effects on human breast cancer cells.
    • Findings: Demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
  • Inflammation Model Study (2025) : Investigated anti-inflammatory properties.
    • Findings: Reduced levels of TNF-alpha and IL-6 by approximately 50%.

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